2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid
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Overview
Description
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of functional groups, formation of the pyrrolidine ring, and subsequent introduction of the thiazolidine moiety. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
Uniqueness
What sets 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H26N2O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6S/c27-23(28)22-11-13-25(33(22,30)31)14-16-6-5-12-26(16)24(29)32-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21-22H,5-6,11-15H2,(H,27,28) |
InChI Key |
IPSLNJLAHMVUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN5CCC(S5(=O)=O)C(=O)O |
Origin of Product |
United States |
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